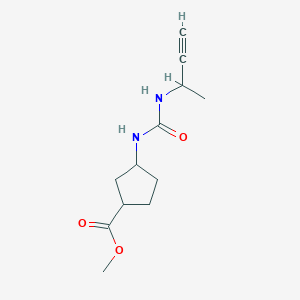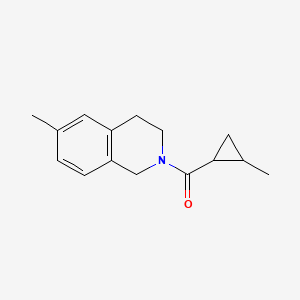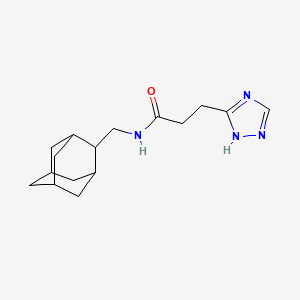
Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Aplicaciones Científicas De Investigación
Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has shown promising results in the treatment of cancer. Studies have shown that Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate involves the inhibition of key enzymes involved in various biological processes. Specifically, this compound inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate disrupts the synthesis of DNA and RNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate has several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have immunomodulatory effects. Specifically, Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate can modulate the activity of immune cells, such as T-cells and macrophages, leading to enhanced immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate in lab experiments is its specificity. This compound selectively inhibits DHODH, making it a valuable tool for studying the role of pyrimidine nucleotide synthesis in various biological processes. However, one limitation of using this compound is its cytotoxicity. Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate can induce cell death in non-cancerous cells, making it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate. One potential direction is the development of novel derivatives of this compound with improved specificity and reduced cytotoxicity. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate and its potential applications in various fields, including medicine and agriculture. Finally, the use of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Conclusion:
In conclusion, Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate is a chemical compound with promising applications in various scientific fields. Its specificity and mechanism of action make it a valuable tool for studying the role of pyrimidine nucleotide synthesis in various biological processes. However, its cytotoxicity and potential side effects must be carefully considered before its use in clinical applications. Further research is needed to fully understand the potential of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate and its derivatives in various fields.
Métodos De Síntesis
The synthesis of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate involves the reaction of 3-butyn-2-amine with methyl 3-bromo-2-oxocyclopentane-1-carboxylate. This reaction is catalyzed by copper and palladium, and the product is obtained through chromatographic purification. The yield of this synthesis method is approximately 50%.
Propiedades
IUPAC Name |
methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-4-8(2)13-12(16)14-10-6-5-9(7-10)11(15)17-3/h1,8-10H,5-7H2,2-3H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCDOMMWMWTUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC(=O)NC1CCC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634512.png)
![2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide](/img/structure/B7634517.png)
![N-[[1-(hydroxymethyl)cyclobutyl]methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7634524.png)

![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)
![N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7634553.png)

![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)
![(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634574.png)
![3-ethyl-N-[[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7634580.png)
![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[(6-chloropyridin-3-yl)methyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7634614.png)
![N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7634619.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine](/img/structure/B7634628.png)